
4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester" is a derivative of indole carboxylic acid esters, which are a class of compounds with significant biological activities. The presence of a chloro substituent and a formyl group in the indole moiety suggests potential reactivity and biological relevance. The ethyl ester group indicates that this compound could be a synthetic intermediate or a biologically active molecule in its own right.
Synthesis Analysis
The synthesis of related indole carboxylic acid esters can be derived from simpler starting materials, such as 2-chloro-6-nitrotoluene, which is used to synthesize 4-chloroindole-3-acetic acid (4-Cl-IAA) and its esters . The process involves multiple steps, including nitration, reduction, and esterification. Similarly, the synthesis of formyl-functionalized indole carboxylates can be achieved through the transformation of sulfomethyl groups to formyl functions, as demonstrated in the preparation of ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates . These methods provide a foundation for the synthesis of the compound , although the exact synthetic route for this specific compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the indole core, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The substitution pattern on the indole ring, such as the chloro and formyl groups, can significantly influence the chemical reactivity and biological activity of the compound. The ethyl ester moiety is a common functional group in medicinal chemistry, often used to improve the pharmacokinetic properties of drug candidates .
Chemical Reactions Analysis
Indole esters can participate in various chemical reactions. For instance, the formyl group in the indole moiety can be involved in aldol reactions, as seen with other aldehydes . The chloro substituent may also undergo nucleophilic substitution reactions, potentially leading to the formation of new carbon-heteroatom bonds. The ester group itself can be hydrolyzed under acidic or basic conditions, or it can be transformed into other functional groups through reactions such as reduction or aminolysis.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester" are not provided in the papers, we can infer some general properties based on the structure. The presence of the formyl group suggests that the compound may have polar characteristics, which could affect its solubility in organic solvents versus water. The chloro substituent may also influence the compound's density and boiling point. The ester group typically confers some degree of
科学的研究の応用
Synthesis Techniques
Research has focused on developing synthetic pathways for creating indole derivatives, including methods for forming 5-substituted indole derivatives and various formyl-indole-2-carboxylates. These methods often involve transformations of sulfomethyl groups to formyl functions and hydrolysis and oxidation steps to achieve the desired aldehyde groups on the indole backbone (Pete, Parlagh, & Tőke, 2003), (Pete, Szöllösy, & Szokol, 2006).
Biological Activities
Some indole derivatives have been studied for their biological activities, including antimicrobial and anticancer properties. Although specific studies on 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester are not available, related compounds have shown promise in these areas. For instance, substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids were synthesized and evaluated for their antiviral activities, although the specific activities against targeted viruses varied (Ivashchenko et al., 2014).
Chemical Transformations
The versatility of indole derivatives in chemical transformations is notable. These compounds serve as intermediates in synthesizing various biologically active molecules, highlighting their significance in medicinal chemistry and drug design. For example, the transformation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates through reactions with hydrazine hydrate or aqueous sodium hydroxide illustrates their potential for generating new chemical entities with varied biological functions (Cucek & Verček, 2008).
将来の方向性
特性
IUPAC Name |
ethyl 4-chloro-5-formyl-3,6,6-trimethyl-1,7-dihydroindole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-5-20-14(19)13-8(2)11-10(17-13)6-15(3,4)9(7-18)12(11)16/h7,17H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWXQGFYAOETKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CC(C(=C2Cl)C=O)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354721 |
Source


|
| Record name | 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester | |
CAS RN |
333780-20-4 |
Source


|
| Record name | 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

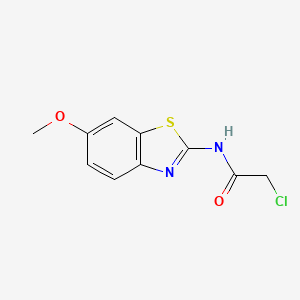
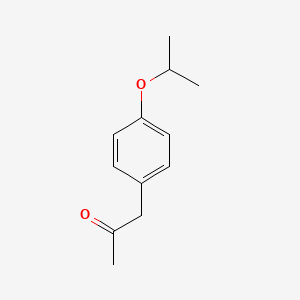
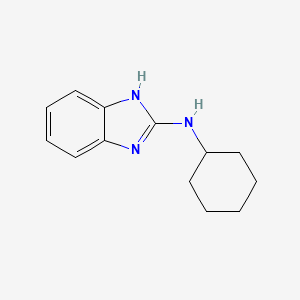
![1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone](/img/structure/B1298298.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1298305.png)
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)
![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)
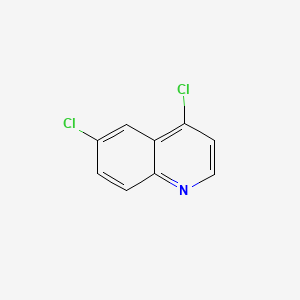


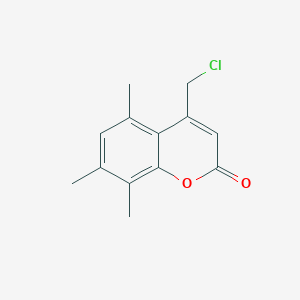
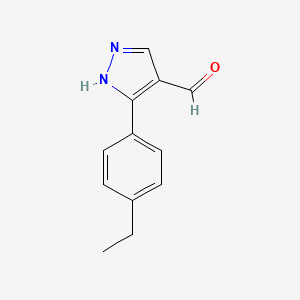

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B1298347.png)